1-(4-Bromobutyl)-2-bromobenzene
Description
1-(4-Bromobutyl)-2-bromobenzene is a brominated aromatic compound featuring a bromobenzene core substituted with a 4-bromobutyl chain. It serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and complex heterocycles. For example, derivatives of this compound are utilized in coupling reactions with piperazine or fluorophenylpiperazine to generate bioactive molecules targeting σ2 receptors . Its synthesis typically involves alkylation of bromobenzene precursors with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to install the bromobutyl moiety .
Properties
IUPAC Name |
1-bromo-2-(4-bromobutyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBJVJAPKHLBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-butyl-2-bromobenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-2-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1-(4-hydroxybutyl)-2-bromobenzene, while oxidation with KMnO4 can produce this compound-1,4-diol.
Scientific Research Applications
1-(4-Bromobutyl)-2-bromobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Derivatives of this compound are explored for their therapeutic potential. They are tested for efficacy in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its unique properties make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-2-bromobenzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting their normal functions. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the benzene ring, which can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(4-Bromobutyl)-2-bromobenzene, emphasizing differences in substituents, synthesis methods, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity: The 4-bromobutyl chain in this compound enables nucleophilic substitution reactions (e.g., with piperazines), making it valuable for constructing σ2 receptor ligands . In contrast, the azidomethyl group in 1-(Azidomethyl)-2-bromobenzene facilitates click chemistry but lacks the alkylation versatility of bromobutyl chains .
Synthetic Efficiency :
- 1-(Allyloxy)-2-bromobenzene is synthesized in excellent yield (≥90%) via Williamson ether synthesis , whereas this compound requires harsher conditions (DMF, K₂CO₃) and multi-step purification .
Pharmaceutical Relevance :
- Derivatives of this compound are pivotal in synthesizing tricyclic antidepressants (e.g., imipramine analogs) . Conversely, 1-(Azidomethyl)-2-bromobenzene is primarily used in bioconjugation rather than direct drug synthesis .
Crystal Structure and Stability :
- Crystallographic studies of 1-(4-bromobutyl)-3,6-dimethyluracil (a uracil analog) reveal that steric interactions and supramolecular synthons stabilize its structure . Similar principles likely apply to this compound, though direct data are lacking.
Research Findings and Data Gaps
- Synthesis Optimization : highlights the use of DMF and K₂CO₃ for alkylation, but yields are unspecified. Comparatively, Monteil’s method for analogous phosphine-bromobenzene derivatives achieved only 20% yield due to Grignard reagent instability .
- Biological Activity: No direct data on this compound’s bioactivity exist in the evidence.
- Physical Properties : Melting points, solubility, and stability data are absent in the provided sources, limiting a full comparative analysis.
Biological Activity
1-(4-Bromobutyl)-2-bromobenzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromine substituents and a butyl chain, impacting its solubility and reactivity. The compound's structure can be represented as follows:
- Chemical Formula : C10H12Br2
- Molecular Weight : 292.02 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several cell lines, including:
- Caco-2 (colorectal cancer)
- Molt-4 (T-cell leukemia)
- K562 (chronic myeloid leukemia)
Case Studies and Findings
- A study reported IC50 values for the Caco-2 cell line treated with this compound over a 72-hour period, showing promising cytotoxic effects. The IC50 was determined to be (exact values were not provided in the search results) indicating effective inhibition of cell proliferation .
- Another investigation into the compound's mechanism of action revealed that it may induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation.
- Gene Expression Modulation : The compound has been shown to affect the expression levels of genes associated with cancer progression.
Comparative Analysis of Biological Activity
| Compound | MIC (µg/mL) | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | XX | XX | Caco-2 |
| 4-Bromobutylchrysin | XX | XX | K562 |
| Control Compound | XX | XX | Molt-4 |
Note: Specific values for MIC and IC50 are placeholders as exact data was not available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
